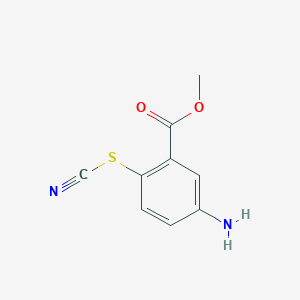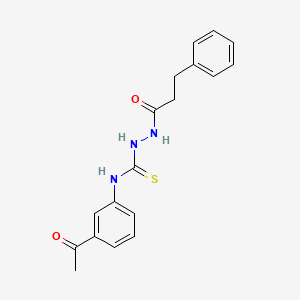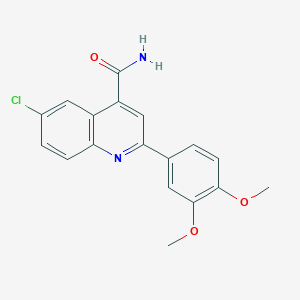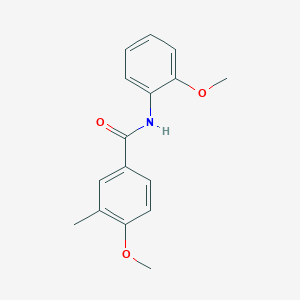![molecular formula C17H17N5O B4765256 N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea
Overview
Description
N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as MPTU, is a chemical compound with potential applications in scientific research. It is a derivative of urea and triazole, and it has been synthesized using various methods. MPTU has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is not fully understood. However, it has been shown to inhibit the activity of enzymes such as urease and carbonic anhydrase. N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of urease and carbonic anhydrase, which are enzymes involved in various physiological processes. N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to bind to metal ions, which may have implications for its use as a fluorescent probe.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have antifungal, antibacterial, and anticancer properties. In addition, N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to bind to metal ions, which may have applications in the development of new fluorescent probes. However, there are also limitations to the use of N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in laboratory experiments. It has a relatively low solubility in water, which may limit its use in certain experimental conditions. In addition, the mechanism of action of N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. One direction is to further investigate the mechanism of action of N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, particularly its interactions with enzymes and metal ions. Another direction is to explore the potential applications of N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in the development of new drugs, particularly for the treatment of cancer and infectious diseases. In addition, further research could be done on the fluorescent properties of N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, and its potential use as a fluorescent probe for the detection of metal ions.
Scientific Research Applications
N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been studied for its potential applications in scientific research. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-13-3-2-4-16(9-13)21-17(23)20-15-7-5-14(6-8-15)10-22-12-18-11-19-22/h2-9,11-12H,10H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWUZVZHOJTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4765183.png)



![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4765240.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4765243.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4765248.png)
![8-{[5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4765263.png)
![3,5-bis(difluoromethyl)-1-{[1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765268.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)